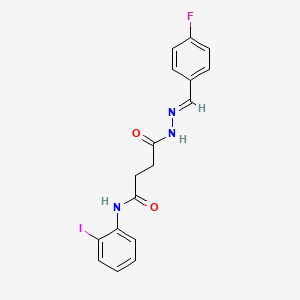![molecular formula C21H13BrN2O2S B11566750 3-[2-(4-bromobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B11566750.png)
3-[2-(4-bromobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(4-BROMOPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a bromophenyl group, an imidazo[2,1-b][1,3]thiazole moiety, and a chromen-2-one scaffold
Preparation Methods
The synthesis of 3-{2-[(4-BROMOPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE involves multiple steps, including the formation of the imidazo[2,1-b][1,3]thiazole core and the subsequent attachment of the bromophenyl and chromen-2-one groups. Common synthetic routes include:
Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel without the need for intermediate purification
Chemical Reactions Analysis
3-{2-[(4-BROMOPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{2-[(4-BROMOPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-{2-[(4-BROMOPHENYL)METHYL]IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazoles: These compounds share the imidazo[2,1-b][1,3]thiazole core and have similar chemical properties.
Chromones: These compounds share the chromen-2-one scaffold and have similar biological activities.
Bromophenyl Derivatives: These compounds share the bromophenyl group and have similar reactivity
This compound’s unique combination of structural elements makes it distinct from other similar compounds, contributing to its diverse range of applications and potential benefits in various scientific fields.
Properties
Molecular Formula |
C21H13BrN2O2S |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
3-[2-[(4-bromophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one |
InChI |
InChI=1S/C21H13BrN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2 |
InChI Key |
RQQRXUZARZUAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B11566668.png)
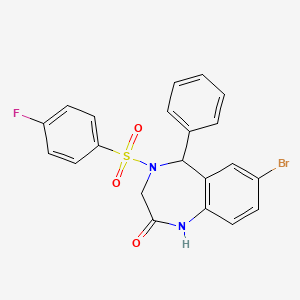
![3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11566674.png)
![2-chloro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11566678.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566681.png)
![2-chloro-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11566688.png)
![4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol](/img/structure/B11566690.png)
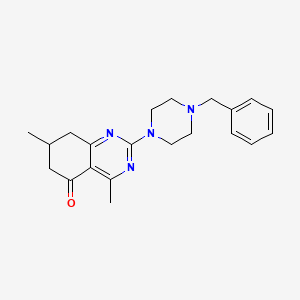
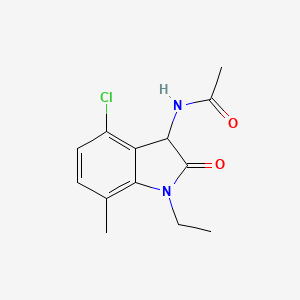

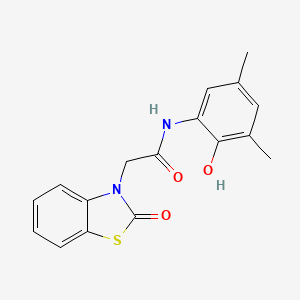
![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11566711.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566720.png)
